molecular formula C2H3Cl3NO2P B14510290 {[(Chlorocarbonyl)amino]methyl}phosphonic dichloride CAS No. 62679-47-4

{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride

Cat. No.: B14510290
CAS No.: 62679-47-4
M. Wt: 210.38 g/mol
InChI Key: WYIAUWXHWLKGFO-UHFFFAOYSA-N
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Description

{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride is an organophosphorus compound known for its reactivity and potential applications in various fields. This compound is characterized by the presence of chlorocarbonyl, amino, and phosphonic dichloride groups, making it a versatile reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Chlorocarbonyl)amino]methyl}phosphonic dichloride typically involves the reaction of chlorocarbonyl compounds with aminomethylphosphonic dichloride under controlled conditions. One common method involves the use of thionyl chloride as a chlorinating agent, which facilitates the formation of the dichloride groups.

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the dichloride groups to other functional groups.

    Substitution: The compound readily participates in substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include thionyl chloride, sulfuryl chloride, and various amines. Reaction conditions such as temperature, solvent, and the presence of catalysts are crucial for the success of these reactions.

Major Products Formed

The major products formed from reactions involving this compound include phosphonic acids, phosphonates, and various substituted derivatives. These products have significant applications in different fields.

Scientific Research Applications

{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonic derivatives.

    Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of {[(Chlorocarbonyl)amino]methyl}phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with. In biochemical applications, it may interact with enzymes or other biomolecules, altering their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {[(Chlorocarbonyl)amino]methyl}phosphonic dichloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which provides versatility in chemical reactions and a wide range of applications. Its ability to undergo multiple types of reactions makes it a valuable reagent in both research and industrial settings.

Properties

CAS No.

62679-47-4

Molecular Formula

C2H3Cl3NO2P

Molecular Weight

210.38 g/mol

IUPAC Name

N-(dichlorophosphorylmethyl)carbamoyl chloride

InChI

InChI=1S/C2H3Cl3NO2P/c3-2(7)6-1-9(4,5)8/h1H2,(H,6,7)

InChI Key

WYIAUWXHWLKGFO-UHFFFAOYSA-N

Canonical SMILES

C(NC(=O)Cl)P(=O)(Cl)Cl

Origin of Product

United States

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